5-(aminomethyl)imidazolidine-2,4-dione hydrochloride

LogP Lipophilicity Aqueous compatibility

5-(Aminomethyl)imidazolidine-2,4-dione hydrochloride (CAS 916211-14-8) is a hydantoin-derivative heterocyclic building block featuring a primary aminomethyl substituent at the C5 position of the imidazolidine-2,4-dione core, supplied as the hydrochloride salt. With a molecular formula of C₄H₈ClN₃O₂ and a molecular weight of 165.58 g/mol, the compound exhibits a computed LogP of -1.4251 (indicating substantial hydrophilicity relative to many hydantoin analogs) and a topological polar surface area (TPSA) of 84.22 Ų.

Molecular Formula C4H8ClN3O2
Molecular Weight 165.58 g/mol
CAS No. 916211-14-8
Cat. No. B6277584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)imidazolidine-2,4-dione hydrochloride
CAS916211-14-8
Molecular FormulaC4H8ClN3O2
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(=O)N1)N.Cl
InChIInChI=1S/C4H7N3O2.ClH/c5-1-2-3(8)7-4(9)6-2;/h2H,1,5H2,(H2,6,7,8,9);1H
InChIKeyXNUWFXSMLYVGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)imidazolidine-2,4-dione Hydrochloride (CAS 916211-14-8): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


5-(Aminomethyl)imidazolidine-2,4-dione hydrochloride (CAS 916211-14-8) is a hydantoin-derivative heterocyclic building block featuring a primary aminomethyl substituent at the C5 position of the imidazolidine-2,4-dione core, supplied as the hydrochloride salt . With a molecular formula of C₄H₈ClN₃O₂ and a molecular weight of 165.58 g/mol, the compound exhibits a computed LogP of -1.4251 (indicating substantial hydrophilicity relative to many hydantoin analogs) and a topological polar surface area (TPSA) of 84.22 Ų . The compound carries GHS hazard statements H302, H315, H319, and H335, necessitating standard laboratory handling precautions . It is commercially available at a certified purity of 98% (HPLC) from reputable chemical suppliers and serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antibacterial hydantoin derivatives and twin-drug conjugates [1].

Why 5-(Aminomethyl)imidazolidine-2,4-dione Hydrochloride Cannot Be Substituted with Closest Hydantoin Analogs: Structural, Physicochemical, and Functional Differentiation


Hydantoin-based building blocks are not functionally interchangeable despite sharing the imidazolidine-2,4-dione core. The target compound's C5-mono-substituted architecture—bearing a single aminomethyl group without a second C5 substituent—provides a sterically unencumbered primary amine handle for downstream derivatization (e.g., amide coupling, urea formation, reductive amination), which is sterically and electronically distinct from 5,5-disubstituted analogs such as 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride (CAS 1009640-21-4) [1]. Furthermore, the hydrochloride salt form confers solid-state stability, enhanced aqueous solubility, and improved handling characteristics compared to the free base (CAS 137350-53-9), which lacks the salt counterion and presents different hygroscopicity and dissolution behavior [1]. The substantial LogP difference between the target compound (-1.4251) and its 5-methyl analog (+0.7031)—a ΔLogP of approximately 2.1 units—translates to roughly a 125-fold difference in octanol/water partition coefficient, directly impacting aqueous reaction compatibility, chromatographic behavior, and, if carried into bioactive molecules, pharmacokinetic distribution [2]. These multidimensional differences mean that substituting one hydantoin building block for another without re-optimization of reaction conditions or downstream SAR is scientifically unsound.

Quantitative Differentiation Evidence for 5-(Aminomethyl)imidazolidine-2,4-dione Hydrochloride (CAS 916211-14-8) Against Key Analogs and In-Class Alternatives


Hydrophilicity Advantage: LogP of -1.4251 vs. 5-Methyl Analog LogP of +0.7031 — A ~125-Fold Difference in Lipophilicity

The target compound (CAS 916211-14-8) has a computed LogP of -1.4251, whereas the closest 5-substituted analog, 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride (CAS 1009640-21-4), has a computed LogP of +0.7031 [1]. This ΔLogP of approximately 2.13 units corresponds to a roughly 125-fold difference in octanol/water partition coefficient, making the target compound substantially more hydrophilic. The target compound's negative LogP indicates preferential partitioning into aqueous phases, which is advantageous for reactions conducted in aqueous or polar media and for applications where low lipophilicity is desired to avoid non-specific binding or excessive membrane penetration of the final conjugate.

LogP Lipophilicity Aqueous compatibility Hydantoin building block

TPSA Comparison: Target TPSA 84.22 Ų vs. Phenytoin TPSA 58.2 Ų — Favorable Polarity for Oral Bioavailability Prediction

The target compound has a computed topological polar surface area (TPSA) of 84.22 Ų, which falls within the favorable range for oral bioavailability prediction (generally TPSA < 140 Ų for good intestinal absorption and TPSA < 90 Ų for good blood-brain barrier penetration) . In contrast, the classic hydantoin anticonvulsant phenytoin (5,5-diphenylhydantoin, CAS 57-41-0) has a TPSA of 58.2 Ų [1]. While phenytoin's lower TPSA facilitates CNS penetration, the target compound's higher TPSA (84.22 Ų) reflects the presence of additional hydrogen-bonding capacity from the aminomethyl group and the hydantoin NH groups—totaling 3 H-bond donors and 3 H-bond acceptors . This higher polarity can be advantageous for designing peripherally restricted agents or for improving aqueous solubility of final conjugates.

TPSA Drug-likeness Polar surface area Oral bioavailability

Mono-Substituted C5 Architecture: Unencumbered Primary Amine vs. Sterically Hindered 5,5-Disubstituted Analogs — A Derivatization-Reactivity Advantage

The target compound features a mono-substituted C5 position bearing only an aminomethyl group, leaving the C5 carbon with one hydrogen atom . This contrasts with 5,5-disubstituted hydantoins such as 5-(aminomethyl)-5-methylimidazolidine-2,4-dione (CAS 1009640-21-4), which bears both an aminomethyl and a methyl group at C5, and phenytoin (CAS 57-41-0), which has two phenyl groups at C5 [1][2]. The absence of a second C5 substituent in the target compound eliminates geminal steric hindrance around the aminomethyl group, providing greater conformational freedom and steric accessibility for the primary amine to participate in amide bond formation, urea synthesis, reductive amination, and other N-derivatization reactions. In the J-STAGE synthetic study (Fujisaki et al., 2014), 5-aminomethyl-substituted (mono-substituted) hydantoins served as key intermediates for further N-acylation to generate 5-acylaminomethyl-hydantoins, whereas 5-amino-5-methyl-disubstituted hydantoins showed different fragmentation patterns in mass spectrometry (α-cleavage vs. C5-N bond cleavage), confirming distinct chemical behavior [1].

C5-mono-substituted hydantoin Building block Derivatization handle Steric accessibility

Hydrochloride Salt vs. Free Base: Solid-State Stability, Handling, and Aqueous Solubility Enhancement

The target compound (CAS 916211-14-8, MW 165.58) is supplied as the hydrochloride salt, whereas the corresponding free base, 5-(aminomethyl)imidazolidine-2,4-dione (CAS 137350-53-9, MW 129.12), is also commercially available . The hydrochloride salt form offers several well-established advantages for procurement and laboratory use: (i) the salt is a crystalline solid at ambient temperature, facilitating accurate weighing and reducing volatility compared to free amine bases; (ii) protonation of the primary amine increases aqueous solubility through ion-dipole interactions; (iii) the hydrochloride counterion protects the amine from atmospheric CO₂ absorption and oxidative degradation during storage [1]. The free base (CAS 137350-53-9) is reported at a purity of >95% HPLC, whereas the hydrochloride salt is available at 98% purity . The general principle that hydrochloride salts of amine-containing heterocycles exhibit enhanced dissolution rates compared to their free base counterparts is supported by dissolution studies showing hydrochloride salt forms achieving rate accelerations of up to 2,000-fold in acidic media [1].

Hydrochloride salt Free base Solid-state stability Aqueous solubility Handling

Antibacterial Lead Generation: 5-Dialkylaminomethylhydantoin Platform Validated Against S. aureus (MIC = 0.026 mM) in Published Twin-Drug SAR Studies

The target compound belongs to the 5-aminomethylhydantoin class, which has been validated as a productive scaffold for antibacterial lead generation in multiple peer-reviewed studies. Fujisaki et al. (2014, Chem. Pharm. Bull.) reported that symmetrical twin-drug type hydantoin derivatives synthesized from 5-aminomethylhydantoin building blocks exhibited potent antibacterial activity against Gram-positive Staphylococcus aureus, with the most active compound (24a) showing an MIC of 0.026 mM [1]. In a follow-up study (Fujisaki et al., 2013, Chem. Pharm. Bull.), the C₂-symmetrical twin-drug compound 7 demonstrated the highest antibacterial activity against S. aureus among all tested hydantoin derivatives [2]. An earlier study (Fujisaki et al., 2010) identified compound 3o, featuring a 2,6-dichlorophenyl ring at the N-3 position of the hydantoin core, as the most potent derivative with activity against both E. coli and S. aureus [3]. While the target compound itself is a synthetic intermediate rather than a final antibacterial agent, these studies collectively establish the 5-aminomethylhydantoin scaffold—and by extension, the target compound as its hydrochloride building block—as a validated starting point for constructing membrane-active antibacterial agents with activity against clinically relevant Gram-positive pathogens.

Antibacterial Hydantoin 5-dialkylaminomethyl Staphylococcus aureus Twin-drug

GHS Safety Profile: Defined Hazard Classification vs. Uncharacterized Analogs — Enabling Compliant Laboratory Procurement and Risk Assessment

The target compound has a fully characterized GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with precautionary codes P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362-P403+P233-P405-P501, classified under GHS07 . This defined safety profile contrasts with less thoroughly characterized hydantoin analogs, such as the free base (CAS 137350-53-9) and the (R)-enantiomer (CAS 753448-38-3), for which publicly available GHS classifications are not readily accessible from authoritative databases. For institutional procurement, the availability of a complete GHS classification enables compliant safety data sheet (SDS) generation, risk assessment, and appropriate personal protective equipment (PPE) specification without requiring additional in-house hazard characterization.

GHS classification Safety data Hazard communication Procurement compliance

Optimal Procurement and Application Scenarios for 5-(Aminomethyl)imidazolidine-2,4-dione Hydrochloride (CAS 916211-14-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-N-Acylaminomethylhydantoin Antibacterial Leads via Unhindered Primary Amine Derivatization

The target compound's mono-substituted C5 architecture, with its sterically unencumbered primary aminomethyl group, makes it the preferred hydantoin building block for efficient N-acylation, urea formation, or reductive amination to generate 5-N-substituted hydantoin derivatives [1]. This is directly supported by the work of Fujisaki et al. (2014), who demonstrated clean conversion of 5-aminomethyl-hydantoin (compound 6) to its N-acetyl derivative (compound 18) via direct acylation with acetic anhydride [1]. The resulting 5-acylaminomethylhydantoins serve as precursors to twin-drug antibacterial conjugates with demonstrated activity against S. aureus (MIC = 0.026 mM for compound 24a) [1]. The compound's high hydrophilicity (LogP -1.4251) is advantageous for aqueous-phase coupling reactions, reducing the need for organic co-solvents .

Pharmaceutical Process Chemistry: Hydrochloride Salt as a High-Purity, Easily Handled Intermediate for Multi-Step GMP Syntheses

The hydrochloride salt form (98% purity, crystalline solid) enables accurate stoichiometric control in multi-step pharmaceutical syntheses, where batch-to-batch consistency is critical . The defined GHS hazard profile (H302, H315, H319, H335) supports compliant material safety data sheet (MSDS) documentation for GMP intermediate handling . Compared to the free base (CAS 137350-53-9, >95% purity), the hydrochloride salt offers a 3-percentage-point higher minimum purity specification, reducing the potential for impurity carry-through in regulated synthetic sequences . The enhanced aqueous solubility of the hydrochloride salt, consistent with the general class behavior of amine hydrochloride salts exhibiting dissolution rates up to 2,000-fold faster than free bases, facilitates aqueous workup and reduces solvent consumption [2].

Antibacterial Drug Discovery: Hydantoin Scaffold Optimization for Gram-Positive Pathogen Targeting Using Validated SAR

The 5-aminomethylhydantoin scaffold has been validated across multiple peer-reviewed studies as a productive core for generating membrane-active antibacterial agents [1][3]. The target compound serves as the starting material for constructing 5-dialkylaminomethylhydantoins and symmetrical twin-drug conjugates that have demonstrated selective activity against Gram-positive S. aureus strains, with lead compounds achieving MIC values as low as 0.026 mM [1]. The scaffold's higher TPSA (84.22 Ų) compared to phenytoin (58.2 Ų) may be advantageous for designing peripherally restricted antibacterial agents with limited CNS penetration, reducing potential neurotoxicity liabilities . The compound's LogP of -1.4251 ensures that conjugates remain within drug-like physicochemical space when lipophilic warheads are appended .

Academic Core Facility and CRO Compound Management: Pre-Characterized Building Block with Complete Safety and Purity Documentation

For centralized compound management facilities in academia and contract research organizations (CROs), the target compound offers a fully documented procurement package: 98% certified purity, complete GHS hazard classification with precautionary statements, computed physicochemical parameters (LogP, TPSA, H-bond donor/acceptor counts), and defined molecular identity (CAS 916211-14-8, MW 165.58, SMILES: O=C1NC(C(CN)N1)=O.Cl) . This level of documentation exceeds what is readily available for the free base (CAS 137350-53-9) and the (R)-enantiomer (CAS 753448-38-3), reducing the administrative burden of in-house characterization and safety assessment prior to release for research use . The compound's negative LogP (-1.4251) and defined TPSA enable rational solvent selection for storage and dispensing (aqueous or polar solvent compatibility) without empirical solubility screening .

Quote Request

Request a Quote for 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.